4-(propan-2-yl)-N-(4-sulfamoylphenyl)benzamide
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Overview
Description
4-(propan-2-yl)-N-(4-sulfamoylphenyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as anti-inflammatory and analgesic agents. This compound features a benzamide core with a propan-2-yl group and a sulfamoylphenyl group, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(propan-2-yl)-N-(4-sulfamoylphenyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-aminobenzamide and 4-isopropylbenzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The process may include:
Batch or Continuous Flow Reactors: Depending on the scale, either batch or continuous flow reactors may be used.
Automation and Monitoring: Advanced automation and monitoring systems ensure precise control over reaction parameters, such as temperature, pressure, and reaction time.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(propan-2-yl)-N-(4-sulfamoylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups onto the benzamide core.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Catalysts: Catalysts like palladium on carbon (Pd/C) may be employed in hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce sulfides.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: Its potential anti-inflammatory or analgesic properties could be explored for therapeutic applications.
Industry: The compound may find use in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 4-(propan-2-yl)-N-(4-sulfamoylphenyl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, pain, or other biological processes.
Comparison with Similar Compounds
Similar Compounds
4-(propan-2-yl)-N-(4-sulfamoylphenyl)benzamide: This compound is unique due to its specific substituents and their arrangement.
N-(4-sulfamoylphenyl)benzamide: Lacks the propan-2-yl group, which may affect its biological activity.
4-(propan-2-yl)benzamide: Lacks the sulfamoylphenyl group, which may influence its chemical reactivity.
Uniqueness
The presence of both the propan-2-yl and sulfamoylphenyl groups in this compound may confer unique chemical and biological properties, distinguishing it from other benzamides.
Properties
IUPAC Name |
4-propan-2-yl-N-(4-sulfamoylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-11(2)12-3-5-13(6-4-12)16(19)18-14-7-9-15(10-8-14)22(17,20)21/h3-11H,1-2H3,(H,18,19)(H2,17,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHOESIGFZGDLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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